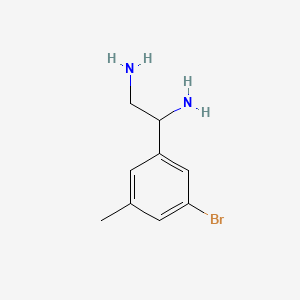
4-Amino-1H-indole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1H-indole-3-carbonitrile is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features an indole core with an amino group at the 4-position and a cyano group at the 3-position, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1H-indole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-cyanoaniline with ethyl glyoxylate under acidic conditions, followed by cyclization to form the indole ring. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed:
Oxidation: Nitro-indole derivatives.
Reduction: Amino-indole derivatives.
Substitution: Halogenated indole derivatives.
Aplicaciones Científicas De Investigación
4-Amino-1H-indole-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Amino-1H-indole-3-carbonitrile involves its interaction with various molecular targets. The amino and cyano groups allow it to form hydrogen bonds and interact with active sites of enzymes. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting biochemical pathways.
Comparación Con Compuestos Similares
Indole-3-acetonitrile: Similar structure but lacks the amino group.
4-Nitro-1H-indole-3-carbonitrile: Similar structure but has a nitro group instead of an amino group.
1H-Indole-3-carbaldehyde: Similar indole core but with an aldehyde group at the 3-position.
Uniqueness: 4-Amino-1H-indole-3-carbonitrile is unique due to the presence of both amino and cyano groups, which confer distinct reactivity and biological activity. This dual functionality makes it a valuable intermediate in synthetic chemistry and a promising candidate for drug development.
Propiedades
Fórmula molecular |
C9H7N3 |
|---|---|
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
4-amino-1H-indole-3-carbonitrile |
InChI |
InChI=1S/C9H7N3/c10-4-6-5-12-8-3-1-2-7(11)9(6)8/h1-3,5,12H,11H2 |
Clave InChI |
MERPNDUYSAEYLG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)NC=C2C#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


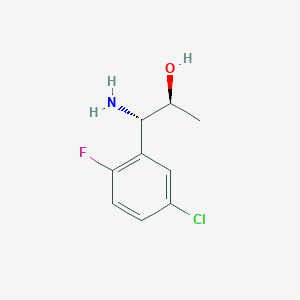
![6-(Tert-butylsulfonyl)-7-isopropoxyimidazo[1,2-A]pyridine](/img/structure/B15236327.png)
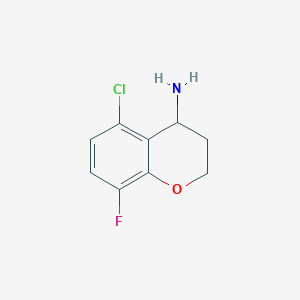
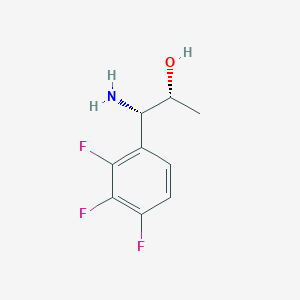
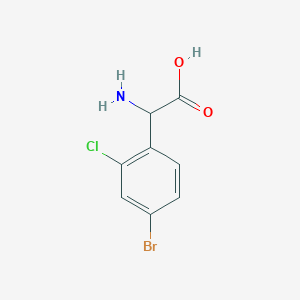

![(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B15236351.png)

![3-Methyl-1-[4-(trifluoromethyl)phenyl]butan-1-amine](/img/structure/B15236386.png)

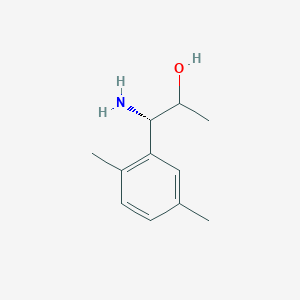
![triphenyl-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl]phosphanium;iodide](/img/structure/B15236406.png)
